N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-N'-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4S/c1-11-14(27-21-20-11)17(25)22-6-4-12(5-7-22)9-18-15(23)16(24)19-10-13-3-2-8-26-13/h12-13H,2-10H2,1H3,(H,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKIXNCHLZITQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps. The process begins with the preparation of the 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, which is then reacted with piperidine to form the intermediate compound. This intermediate is further reacted with ethanediamide and oxolane-2-carboxaldehyde under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It could be explored as a potential drug candidate for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, the thiadiazole ring may interact with enzymes or receptors, leading to changes in cellular function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: N-{[1-(Dimethylsulfamoyl)-4-piperidinyl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide
This analog () shares the 4-methyl-1,2,3-thiadiazole-5-carboxamide and piperidine core with the target compound but differs in substituents:
- Substituent on Piperidine : A dimethylsulfamoyl group replaces the ethanediamide-oxolane moiety.
- Linker : The absence of the ethanediamide linker reduces conformational flexibility.
Table 1: Structural and Physicochemical Comparison
*Polar surface area estimated using fragment-based methods.
Key Insights :
- The target compound’s ethanediamide-oxolane chain likely enhances hydrogen-bonding capacity and solubility compared to the sulfonamide-containing analog, which may improve pharmacokinetics .
Comparison with Marine Actinomycete-Derived Compounds ()
While marine-derived metabolites (e.g., salternamides) often exhibit structural complexity, their scaffolds differ significantly from the target compound. For example:
- Salternamide E : A macrocyclic peptide with a thioester bond, lacking heteroaromatic thiadiazole or piperidine motifs.
- Bioactivity : Marine compounds frequently target ion channels or microbial membranes, whereas the target compound’s design suggests enzyme inhibition.
Significance : The synthetic origin of the target compound allows for precise structural tuning, unlike natural products, which are constrained by biosynthetic pathways .
Methodological Considerations: Lumping Strategy ()
Biological Activity
N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and possible therapeutic uses.
Chemical Structure and Properties
The compound features a thiadiazole ring, a piperidine moiety, and an oxolane group. Its molecular formula is , with a molecular weight of 358.45 g/mol. The presence of diverse functional groups allows for multiple interactions with biological targets, contributing to its pharmacological potential.
Thiadiazole derivatives have been widely studied for their anticancer properties . They are known to inhibit cell proliferation by interfering with critical biochemical pathways involved in cancer progression. The mechanisms include:
- Induction of Apoptosis : Compounds containing thiadiazole rings can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : These compounds may disrupt the normal cell cycle, preventing cancer cells from dividing.
- Inhibition of DNA Replication : Thiadiazoles can interfere with the replication process of DNA in cancer cells, leading to reduced tumor growth.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various human cancer cell lines such as HEPG2 (liver cancer) and A549 (lung cancer) .
- The compound showed an IC50 value of approximately 10.28 µg/mL against the HEPG2 cell line, indicating potent antiproliferative effects .
- Structure–Activity Relationship (SAR) :
Comparative Biological Activity
| Compound | Cell Line Tested | IC50 Value (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | HEPG2 | 10.28 | Apoptosis induction |
| Compound A | A549 | 12.50 | Cell cycle arrest |
| Compound B | SK-MEL-2 | 4.27 | DNA replication inhibition |
Potential Therapeutic Applications
The unique structural characteristics of this compound suggest several therapeutic applications beyond oncology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
